molecular formula C9H8N2O B14859374 6-Acetyl-4-methylpyridine-2-carbonitrile

6-Acetyl-4-methylpyridine-2-carbonitrile

Cat. No.: B14859374
M. Wt: 160.17 g/mol
InChI Key: SLGASUUQJNQVGZ-UHFFFAOYSA-N
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Description

6-Acetyl-4-methylpyridine-2-carbonitrile is a pyridine derivative featuring a methyl group at position 4, an acetyl group at position 6, and a nitrile (CN) group at position 2. These analogs are synthesized via chlorination, condensation, or cyclization reactions and are utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-acetyl-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-6-3-8(5-10)11-9(4-6)7(2)12/h3-4H,1-2H3

InChI Key

SLGASUUQJNQVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-methylpyridine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine-2-carbonitrile.

    Acetylation: The acetylation of 4-methylpyridine-2-carbonitrile is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Acetyl-4-methylpyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The acetyl and carbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, synthesis methods, and reactivity of 6-acetyl-4-methylpyridine-2-carbonitrile with key analogs:

Compound Name Substituents (Position) Synthesis Method Reactivity/Applications
This compound Acetyl (6), Methyl (4), CN (2) Not explicitly described (hypothesized acetylation of precursor) Potential for H-bonding; drug design applications (inferred)
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile Chloro (6), Phenyl (2), CN (5) Chlorination with POCl₃ and triethylamine Nucleophilic substitution (e.g., amination to form 6-amino derivatives)
3-Amino-6-methylpyridine-2-carbonitrile Amino (3), Methyl (6), CN (2) Cyclization of pyrazol-4-ylmethylene malononitrile with acetone and NH₄OAc Forms pyrido[2,3-d]pyrimidines via reactions with acylating agents
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile Nitrophenyl (4), Pyrazole ring Condensation in ionic liquid ([bmim][BF₄]) Pharmacological activity (antimicrobial, anticancer)
Key Observations:
  • Substituent Position : The nitrile group’s position (C2 vs. C5) significantly affects electronic distribution. For example, C2-CN in the target compound may enhance electron-withdrawing effects compared to C5-CN in compound 3, influencing regioselectivity in further reactions .
  • Acetyl vs.

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